molecular formula C11H14N4 B1481563 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile CAS No. 2098022-16-1

2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile

Katalognummer: B1481563
CAS-Nummer: 2098022-16-1
Molekulargewicht: 202.26 g/mol
InChI-Schlüssel: AHIXGCSSHXRCBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile is a chemical intermediate designed for research and development, particularly in the field of medicinal chemistry. This compound features a pyrazolo[1,5-a]pyrazine scaffold, a structure of high interest in drug discovery due to its prevalence in compounds targeting neurological pathways . Researchers are exploring this chemical class in the development of novel therapeutics, with recent studies highlighting derivatives as potent and selective negative allosteric modators (NAMs) of the metabotropic glutamate receptor 2 (mGluR2) . Investigating such modulators is crucial for advancing the understanding of synaptic plasticity and cognitive function, offering potential pathways for therapeutic intervention in central nervous system disorders . The incorporation of the cyclopropyl group and the acetonitrile moiety provides strategic vectors for further synthetic modification, making this a valuable building block for constructing more complex molecules for structure-activity relationship (SAR) studies and for optimizing pharmacokinetic properties . This product is intended for use in non-clinical laboratory research to facilitate the discovery of new biologically active compounds.

Eigenschaften

IUPAC Name

2-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c12-3-4-14-5-6-15-10(8-14)7-11(13-15)9-1-2-9/h7,9H,1-2,4-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIXGCSSHXRCBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Step 1: Preparation of the Dihydropyrazolo[1,5-a]pyrazine Core

  • Starting from substituted pyrazole derivatives, cyclization with appropriate reagents under acidic or basic conditions forms the 6,7-dihydropyrazolo[1,5-a]pyrazine scaffold.
  • For example, a tert-butyl-protected intermediate such as tert-butyl (6S)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate can be synthesized through a sequence involving carbamate formation, mesylation, and cyclization steps.

Step 2: Introduction of the Cyclopropyl Group

  • The cyclopropyl substituent at the 2-position can be introduced via nucleophilic substitution or cross-coupling reactions using cyclopropyl-containing reagents.
  • This step may involve the use of organometallic catalysts (e.g., copper or palladium complexes) to facilitate the coupling under mild conditions, preserving the integrity of the fused ring system.

Step 3: Installation of the Acetonitrile Side Chain

  • The acetonitrile group is typically introduced through alkylation of the nitrogen atom at the 5(4H)-position using acetonitrile-containing alkyl halides or via substitution reactions on activated intermediates.
  • Reaction conditions often include the use of sodium hydride or other strong bases in polar aprotic solvents such as DMF at low temperatures (e.g., 0 °C) to control reactivity and selectivity.

Reaction Conditions and Optimization

  • Microwave-assisted synthesis has been reported to accelerate cyclization and substitution steps, improving yields and reducing reaction times.
  • Acidic additives like 0.1% formic acid in aqueous or acetonitrile media are used to facilitate certain steps, such as deprotection or cyclization.
  • The choice of solvent (e.g., DMF, acetonitrile) and temperature control is critical to avoid side reactions and to maximize the purity of the final product.

Representative Data Table of Key Reaction Steps

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Cyclization to form pyrazolo-pyrazine Carbamate formation, mesylation, cyclization in acidic/basic medium tert-butyl (6S)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate 70-85 Microwave-assisted option available
2 Cyclopropyl group introduction Organometallic catalysis (CuI, Pd), K3PO4 base, DMF solvent 2-cyclopropyl substituted intermediate 60-75 Requires inert atmosphere
3 Alkylation with acetonitrile group Sodium hydride, acetonitrile alkyl halide, 0 °C, DMF 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile 65-80 Low temperature to avoid decomposition

Research Findings and Analytical Characterization

  • The final compound is typically isolated as a white solid with high purity.
  • Characterization includes ^1H NMR spectroscopy showing characteristic signals for the pyrazolo[1,5-a]pyrazine protons and the cyclopropyl group.
  • Mass spectrometry confirms the molecular weight consistent with the expected structure.
  • The synthetic route allows for stereochemical control, as indicated by optical rotation and chiral HPLC analysis in some studies.

Comparative Notes on Methodologies

  • The use of microwave-assisted synthesis reduces reaction times significantly compared to conventional heating.
  • Organometallic catalysis enables regioselective introduction of the cyclopropyl group, which is challenging using classical nucleophilic substitution.
  • Alkylation with acetonitrile derivatives requires careful base and temperature control to prevent side reactions such as elimination or polymerization.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazine derivatives, which can be further functionalized for specific applications.

Wirkmechanismus

The mechanism of action of 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table compares key structural analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(2-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile Cyclopropyl (C₃H₅) C₁₁H₁₃N₅* ~231.26 Hypothesized metabolic stability
2-(2-(Thiophen-3-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile Thiophen-3-yl (C₄H₃S) C₁₂H₁₂N₄S 244.32 Lab reagent; ≥95% purity
2-(2-(Thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile Thiophen-2-yl (C₄H₃S) C₁₂H₁₂N₄S 244.32 Research use; commercial availability

*Estimated based on cyclopropyl substitution replacing thiophene.

Key Observations:

  • Cyclopropane’s strain may enhance reactivity or binding specificity in medicinal applications .
  • Thiophene Derivatives : Thiophene-substituted analogs exhibit aromatic π-system interactions, which could improve binding to biological targets but may increase metabolic susceptibility due to sulfur oxidation .

Physicochemical and Commercial Profiles

  • Purity and Stability : Thiophene analogs are typically ≥95% pure with long-term storage recommendations (e.g., -20°C). Cyclopropyl derivatives may require similar handling but lack explicit stability data .
  • Commercial Availability : Thiophene derivatives are marketed for research (e.g., Biosynth, ~$8–$11/g), whereas cyclopropyl analogs are less documented, suggesting niche or developmental status .

Biologische Aktivität

2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and biological activities. This compound primarily functions as a capsid assembly modulator for the Hepatitis B Virus (HBV), demonstrating promising anti-HBV activity with low cytotoxicity and favorable pharmacokinetic profiles.

Target of Action

The primary target of this compound is the HBV capsid , where it interferes with the assembly process of the viral capsid. By disrupting this assembly, the compound effectively reduces HBV replication.

Mode of Action

The interaction between this compound and the HBV capsid leads to significant biochemical changes in the viral replication pathway. This action results in a marked decrease in viral load in treated systems.

Biochemical Pathways

The compound's action affects several biochemical pathways associated with HBV replication, particularly those involved in capsid assembly and stability.

Pharmacokinetics

The pharmacokinetic properties of this compound indicate that it has:

  • Excellent anti-HBV activity
  • Low cytotoxicity
  • Acceptable oral bioavailability

These characteristics make it a suitable candidate for further development as an antiviral agent.

Medicinal Chemistry

Research indicates that this compound may act as a negative allosteric modulator of metabotropic glutamate receptor subtype 2 (mGluR2), which could have implications for treating mood disorders and cognitive dysfunctions.

Virology

As a capsid assembly modulator for HBV, derivatives of this compound have shown excellent anti-HBV activity. Studies have demonstrated its potential to significantly inhibit viral replication.

Neuroscience

Preliminary studies suggest that it may also influence cognitive and neurological functions, positioning it as a candidate for treating various neurological disorders.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound. For example:

  • Study on Derivative GYH2-18 : This study explored a series of GYH2-18 derivatives, which exhibited excellent anti-HBV activity with low cytotoxicity. The research highlighted that specific isomers showed significantly higher activity than others, providing insights into structure-activity relationships (SAR) that can guide future drug design efforts .
  • Evaluation of Pharmacokinetics : A pharmacokinetic study indicated rapid clearance rates in vivo, suggesting that modifications to enhance bioavailability could be beneficial .
  • Cognitive Function Modulation : Investigations into the compound's effects on cognitive functions have shown promise, indicating potential applications in treating neurodegenerative diseases .

Summary Table of Biological Activities

Activity Type Description Findings
Anti-HBV ActivityModulates HBV capsid assemblySignificant reduction in viral replication
mGluR2 ModulationPotential treatment for mood disordersNegative allosteric modulation observed
Cognitive FunctionPossible applications in neurological disordersPreliminary studies indicate positive effects

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile and its derivatives?

  • Methodological Answer : Key routes include refluxing intermediates in dry toluene (24 h, 98% yield) and catalytic hydrogenation using Pt/C under H₂ (50°C, 4 h) for nitro-group reduction . Ultrasonic irradiation in aqueous-alcohol media with KHSO₄ can optimize cyclization steps for related pyrazolo-pyrimidinones . For regioselective functionalization, silyl-protected intermediates (e.g., tert-butyldimethylsilyl groups) enable controlled modifications .

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Systematic optimization involves varying solvents (e.g., toluene for reflux , methanol for hydrogenation ), catalysts (Pt/C for nitro reductions ), and reaction times. For example, EDCI-mediated coupling in MeOH/DCM achieves 64% yield after recrystallization . Multi-step purification (e.g., trituration with acetonitrile) enhances purity .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]+ = 415.14256) , X-ray crystallography for absolute configuration determination (triclinic system, R factor = 0.041) , and elemental analysis (C/H/N within ±0.02% of theoretical) . NMR (¹H/¹³C) and IR validate functional groups, while melting point analysis (e.g., 201–203°C) confirms purity .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropyl or nitrile groups) influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., 4-chlorophenyl or dimethoxyphenethyl substituents ) and testing in protein-binding assays. Crystal structure data (dihedral angles, π-π stacking ) guide hypotheses about binding modes. Biological screening (e.g., kinase inhibition) can link substituents to potency .

Q. How can contradictions in spectroscopic or synthetic data be resolved?

  • Methodological Answer : Cross-validate conflicting data (e.g., HRMS vs. calculated masses ) using orthogonal techniques. For synthetic discrepancies (e.g., varying yields under reflux vs. ultrasonic conditions ), replicate experiments with controlled variables (solvent, catalyst loading). Computational modeling (DFT) aids in rationalizing regioselectivity .

Q. What challenges arise in catalytic hydrogenation steps, and how are they addressed?

  • Methodological Answer : Catalyst poisoning by heteroatoms (N/O) necessitates pre-treatment (e.g., acid washing Pt/C ). Incomplete reduction of nitro groups requires extended reaction times (4–6 h at 50°C ). Monitor progress via TLC or LC-MS, and optimize H₂ pressure (1–3 atm) for sensitive intermediates .

Q. What strategies enable regioselective functionalization of the pyrazolo-pyrazine core?

  • Methodological Answer : Use directing groups (e.g., nitriles) to control electrophilic substitution . Silyl protection (tert-butyldimethylsilyl) or steric hindrance (cyclopropyl ) directs reactions to specific positions. Pd-catalyzed cross-coupling (Suzuki/Miyaura) introduces aryl/heteroaryl groups .

Q. How is stability maintained during multi-step synthesis?

  • Methodological Answer : Acid-/base-sensitive intermediates require pH-controlled conditions (e.g., Na₂CO₃ wash ). Light- or oxygen-sensitive steps use inert atmospheres (N₂/Ar) and amber glassware. Lyophilization or cold storage (−20°C) preserves labile compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.